molecular formula C12H15BrFNO B1376313 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline CAS No. 1269815-44-2

3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B1376313
CAS No.: 1269815-44-2
M. Wt: 288.16 g/mol
InChI Key: MFSXGVLHWRWYAC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol. This compound is commonly used in scientific experiments due to its unique properties.

Scientific Research Applications

3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline is not available, it is generally advisable to avoid contact with skin and eyes when handling similar chemical compounds .

Preparation Methods

The preparation of 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline typically involves synthetic routes that include the use of bromination and fluorination reactions. One common method involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene in very high yields (>85% yield) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group tolerant conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline can be compared with other similar compounds, such as:

    4-Bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline: This compound has similar structural features and is used in antimicrobial research.

    3-Bromo-5-(trifluoromethyl)aniline: This compound is used in impurity profiling and has similar bromine and fluorine substituents.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxan-4-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-fluoro-N-(oxan-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-5-11(14)7-12(6-10)15-8-9-1-3-16-4-2-9/h5-7,9,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXGVLHWRWYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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